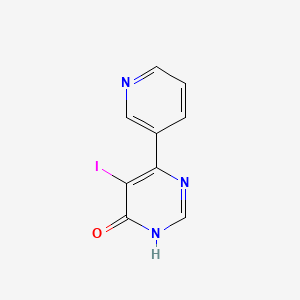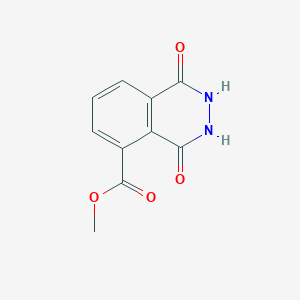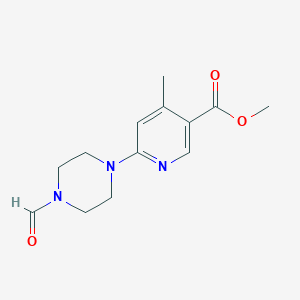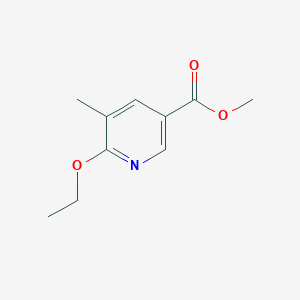
5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine and hydroxyl groups in its structure makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol typically involves the iodination of a pyrimidine derivative. One common method is the reaction of 6-(pyridin-3-yl)pyrimidin-4-ol with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts are often employed in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Studies: The compound is used in the development of probes for studying biological processes and interactions at the molecular level.
Materials Science: It is employed in the design of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzyme activity or modulating protein-protein interactions. The iodine and hydroxyl groups play crucial roles in binding to the active sites of target molecules, thereby affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(pyridin-3-yl)pyrimidin-4-ol: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol: Another halogenated derivative with distinct chemical behavior.
Uniqueness
The presence of the iodine atom in 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol makes it particularly useful for certain types of chemical reactions, such as cross-coupling and substitution, where iodine’s larger atomic size and reactivity can be advantageous. This sets it apart from its bromine and chlorine analogs, which may not perform as well under the same conditions .
Eigenschaften
Molekularformel |
C9H6IN3O |
|---|---|
Molekulargewicht |
299.07 g/mol |
IUPAC-Name |
5-iodo-4-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6IN3O/c10-7-8(12-5-13-9(7)14)6-2-1-3-11-4-6/h1-5H,(H,12,13,14) |
InChI-Schlüssel |
JNENQUVJKAAZOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B11792264.png)








![Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate](/img/structure/B11792320.png)

![Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11792323.png)


